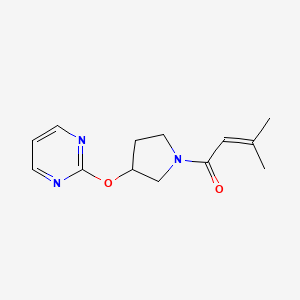

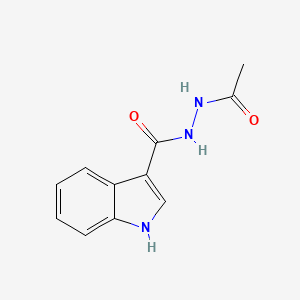

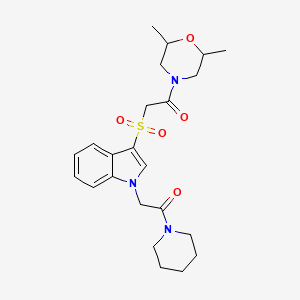

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide" is a structurally unique molecule that appears to be related to the field of medicinal chemistry, particularly focusing on the modification of indole derivatives to achieve certain biological activities. Indole derivatives are a significant class of compounds in medicinal chemistry due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method is the asymmetric N-hydroxyalkylation of indoles with ethyl glyoxalates, catalyzed by a chiral phosphoric acid, as described in the synthesis of chiral N,O-aminal indole derivatives . This method provides a direct strategy for accessing α-chiral indole derivatives with good to excellent enantioselectivities. Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Indole derivatives often exhibit complex molecular structures that can engage in various intermolecular interactions. For instance, hydrogen bonding plays a crucial role in the molecular structure of related compounds, such as N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide, which features a three-dimensional supramolecular framework formed by strong hydrogen bonds . These interactions are essential for the stability and biological activity of such molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For example, the synthesis of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This suggests that the compound may also be amenable to similar condensation reactions, potentially leading to a variety of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and the presence of functional groups. The antioxidant activity of certain indole derivatives has been evaluated, revealing that the attachment of specific substituents, such as halogens, can significantly enhance their activity . This indicates that the physical and chemical properties of "this compound" would likely be influenced by its own unique substituents, potentially leading to interesting biological properties.

properties

IUPAC Name |

N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-15-13(19)14(20)16-7-12(18)10-8-17(2)11-6-4-3-5-9(10)11/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVVNDXBMDEPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CN(C2=CC=CC=C21)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B3020240.png)

![N-(benzo[d]thiazol-6-yl)-3-methylbenzamide](/img/structure/B3020246.png)

![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3020255.png)

![(3Z)-1-acetyl-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3020261.png)